2-(Hydroxymethyl)naphthalene-1-acetonitrile
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Overview
Description
2-(Hydroxymethyl)naphthalene-1-acetonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxymethyl and acetonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)naphthalene-1-acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-naphthaldehyde with cyanomethyl magnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)naphthalene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogenating agents to form halomethyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: 2-(Carboxymethyl)naphthalene-1-acetonitrile.
Reduction: 2-(Hydroxymethyl)naphthalene-1-ethylamine.
Substitution: 2-(Halomethyl)naphthalene-1-acetonitrile.
Scientific Research Applications
2-(Hydroxymethyl)naphthalene-1-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)naphthalene-1-acetonitrile involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)naphthalene-2-acetonitrile
- 1-(Hydroxymethyl)naphthalene-2-acetonitrile
- 2-(Hydroxymethyl)naphthalene-1-carboxylic acid
Uniqueness
2-(Hydroxymethyl)naphthalene-1-acetonitrile is unique due to its specific functional groups and their positions on the naphthalene ring
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-13-11(9-15)6-5-10-3-1-2-4-12(10)13/h1-6,15H,7,9H2 |
InChI Key |
VMHAJSCPKHTYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)CO |
Origin of Product |
United States |
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